molecular formula C18H21N3O3 B2485224 N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872860-92-9

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2485224
CAS No.: 872860-92-9
M. Wt: 327.384
InChI Key: PTQWPKDDJWCKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

In the case of this compound, the synthesis may involve the following steps:

    Formation of the indole ring: Phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst to form the indole ring.

    Introduction of the piperidine moiety: The indole intermediate is then reacted with a piperidine derivative to introduce the piperidine moiety.

    Acetylation: The final step involves the acetylation of the indole-piperidine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can be compared with other similar indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.

Biological Activity

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24ClN3O3C_{24}H_{24}ClN_3O_3, with a molecular weight of approximately 437.92 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Indole derivatives, including this compound, are known to interact with various biological targets. The mechanisms include:

  • Receptor Binding : Indole derivatives can bind to multiple receptors in the body, influencing various signaling pathways.
  • Antimicrobial Activity : Some studies have shown that compounds with indole structures exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates that these compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent.
Anticancer Demonstrates antiproliferative effects on various cancer cell lines, indicating potential as an anticancer drug.
Anti-inflammatory May reduce inflammation in cellular models, suggesting therapeutic use in inflammatory diseases.
Neuroprotective Preliminary data suggest neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial effects of indole derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 44 nM for some derivatives . This suggests that N-methyl derivatives may exhibit similar or enhanced activity.
  • Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted that certain indole-based compounds showed IC50 values in the nanomolar range against various cancer cell lines . The specific mechanisms included apoptosis induction and inhibition of key oncogenic pathways.
  • Neuroprotective Effects : A recent study indicated that certain indole derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering new avenues for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of N-methyl derivatives typically includes rapid metabolism and clearance, which may limit oral bioavailability but enhance therapeutic targeting when administered via alternative routes. Understanding these parameters is crucial for optimizing dosage regimens in clinical settings.

Properties

IUPAC Name

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQWPKDDJWCKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.